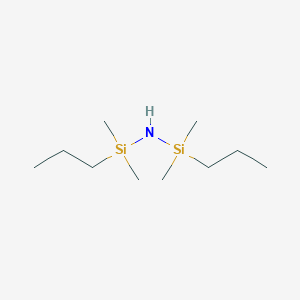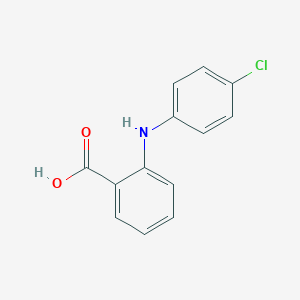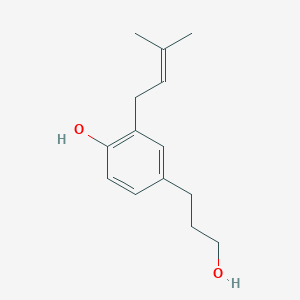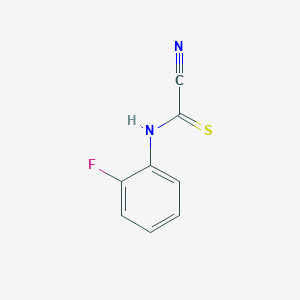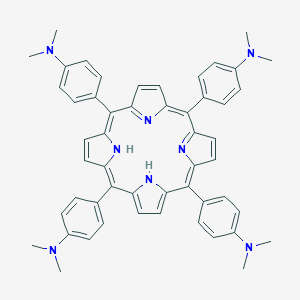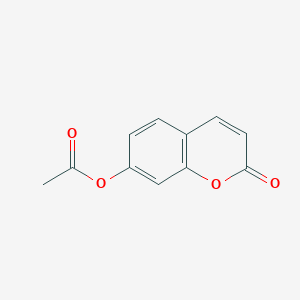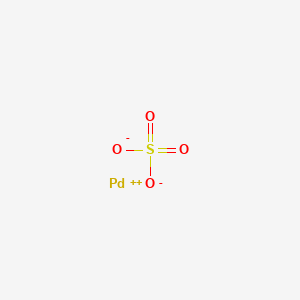
硫酸パラジウム(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Palladium(II) sulfate is a chemical compound composed of palladium and sulfate ions. It is an inorganic compound with the chemical formula PdSO4. It is a white, odorless, and tasteless powder that is insoluble in water. Palladium(II) sulfate has a variety of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
科学的研究の応用
化学反応における触媒
硫酸パラジウム(II)は、その独特の触媒活性で知られています。 様々な複雑な化学反応において触媒として使用されます . 例えば、石油の分解、選択的な低酸化、アルカンの酸化を加速させます . また、ヘック反応や鈴木カップリングなど、炭素-炭素結合形成反応において重要な役割を果たしています .
水素化プロセス
硫酸パラジウム(II)は、アルキンをアルケンに水素化するために使用され、さらにアルカンに還元されることはありません . このプロセスは一般的にリンドラーのパラジウムと呼ばれています .
電気めっき
硫酸パラジウム(II)溶液は、電気めっきの触媒として使用されます . 電気めっきは、電流を使用して溶解した金属カチオンを還元し、電極上に薄くてまとまった金属コーティングを形成するプロセスです。
パラジウム錯体化合物の製造
硫酸パラジウム(II)溶液は、パラジウム錯体化合物の製造の初期段階にも使用されます . これらの化合物は、科学技術の様々な分野で幅広い用途を持っています。
センサーの製造
硫酸パラジウム(II)は、他の金属ナノ粒子、金属酸化物ナノ粒子、炭素系材料などの様々な材料と組み合わせて、電気センサーや光学センサーを含む様々なタイプのセンサーを製造するために使用されます .
電極触媒
硫酸パラジウム(II)は、導電性材料に分散させた場合、アルカリ性媒体における第一級アルコールの酸化のための優れた電極触媒となることが証明されています .
作用機序
Target of Action
Palladium(II) sulfate is an inorganic compound with the formula PdSO4 . It is primarily used as a catalyst in various chemical reactions
Mode of Action
Palladium(II) sulfate acts as a catalyst, accelerating chemical reactions without being consumed in the process . It can facilitate a variety of reactions, including oxidation and reduction reactions, and carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Pharmacokinetics
A study on a related compound, a dinuclear palladium(ii)-spermine chelate, showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 207 h .
Result of Action
The result of Palladium(II) sulfate’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions . In a biological context, the effects would depend on the specific biochemical reactions being catalyzed.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It has been reported that Palladium(II) complexes have potential anticancer activity . These complexes interact with various biomolecules, including enzymes and proteins, within the cell . The nature of these interactions is largely dependent on the specific structure of the Palladium(II) complex .
Cellular Effects
Palladium(II) sulfate and its complexes have been shown to have significant effects on various types of cells, particularly cancer cells . They influence cell function by inducing cell death and antioxidant defense . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Palladium(II) sulfate is complex and involves both radical mechanisms and electron transfer mechanisms . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It has been suggested that Palladium(II) complexes have potential anticancer activity
Metabolic Pathways
Palladium(II) sulfate is involved in various metabolic pathways, particularly those related to its potential anticancer activity . It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) sulfate can be achieved through the reaction of Palladium(II) chloride with sulfuric acid.", "Starting Materials": ["Palladium(II) chloride", "Sulfuric acid"], "Reaction": [ "Add Palladium(II) chloride to a beaker containing water and stir to dissolve.", "Slowly add sulfuric acid to the beaker while stirring continuously.", "Heat the mixture to 80°C and continue stirring for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry in an oven at 100°C.", "The resulting product is Palladium(II) sulfate." ] } | |
| 13566-03-5 | |
分子式 |
H2O4PdS |
分子量 |
204.50 g/mol |
IUPAC名 |
palladium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChIキー |
POLLVEHVGPMJIK-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Pd+2] |
正規SMILES |
OS(=O)(=O)O.[Pd] |
| 22723-63-3 13566-03-5 |
|
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?
A1: Palladium(II) sulfate demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that Palladium(II) sulfate oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []
Q2: How does the structure of the cycloolefin influence its reactivity in Palladium(II) sulfate-catalyzed oxidation?
A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in Palladium(II) sulfate-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []
Q3: What analytical techniques are employed to quantify Palladium(II) sulfate in solution, and what challenges are associated with its measurement?
A3: Direct quantification of Palladium(II) sulfate in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in Palladium(II) sulfate solutions. []
Q4: How does the sorption behavior of Palladium(II) sulfate differ from its chloro complex, and what implications does this have for its recovery?
A4: Studies on novel carbon fibers reveal distinct sorption properties for Palladium(II) sulfate compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


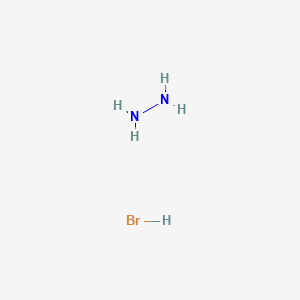
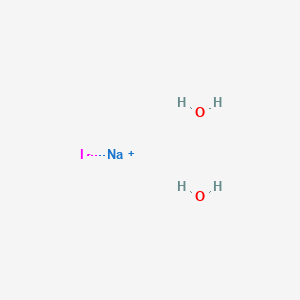
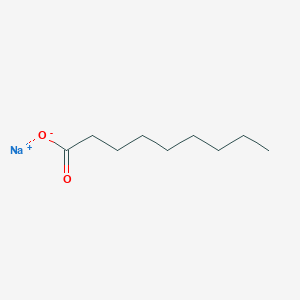
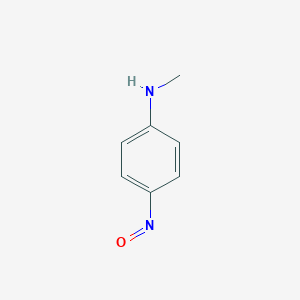
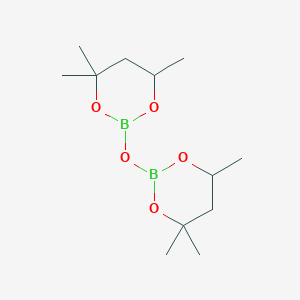
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
